

Biosynthetic pathway of dicaffeoylquinic acids in plants

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Compound of Interest

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An In-depth Technical Guide on the Biosynthetic Pathway of Dicaffeoylquinic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaffeoylquinic acids (diCQAs) are a class of plant-derived polyphenolic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and antiviral properties. Understanding their biosynthesis is paramount for metabolic engineering strategies aimed at enhancing their production in plants or developing heterologous production systems. This technical guide provides a comprehensive overview of the biosynthetic pathway of diCQAs, detailing the key enzymatic steps, regulatory mechanisms, and proven experimental methodologies for their study.

Introduction: The Significance of Dicaffeoylquinic Acids

Dicaffeoylquinic acids are esters formed between two units of caffeic acid and one unit of quinic acid. The most common isomers are 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, with their prevalence varying across different plant species. These compounds are prominent in various medicinal plants, including *Lonicera japonica* (honeysuckle) and *Artemisia annua*, as well as in common dietary sources like coffee and artichoke. Their diverse pharmacological activities have made them attractive targets for drug discovery and development. A thorough

understanding of their biosynthesis is the foundational step towards harnessing their full potential through biotechnological approaches.

The Core Biosynthetic Pathway: From Phenylalanine to DiCQAs

The biosynthesis of diCQAs is an extension of the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites, including flavonoids, lignins, and coumarins. The pathway can be conceptually divided into three main stages: the core phenylpropanoid pathway, the synthesis of chlorogenic acid (CGA), and the final acylation step to form diCQAs.

Stage 1: The General Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by a hydroxylation step catalyzed by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.

Stage 2: The Gateway to Caffeoylquinic Acids - Chlorogenic Acid (CGA) Synthesis

The formation of chlorogenic acid (5-CQA), the immediate precursor for many diCQAs, is a pivotal step. The primary route involves the esterification of quinic acid with p-coumaroyl-CoA, followed by hydroxylation.

- **Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT):** This enzyme was initially thought to be the primary route, catalyzing the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. However, this has been shown to be less efficient in many species compared to the HCT route.
- **Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT):** This is now considered the main pathway in many plants, such as artichoke and tomato. HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl-shikimate.

- **p-Coumaroyl Ester 3'-Hydroxylase (C3'H):** This P450-dependent monooxygenase hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinic acid at the 3' position to yield the corresponding caffeoyl ester.
- **Return to Quinate:** The caffeoyl group is then transferred back from caffeoyl-shikimate to quinic acid by HCT, or a similar acting transferase, to form chlorogenic acid (5-O-caffeoylquinic acid).

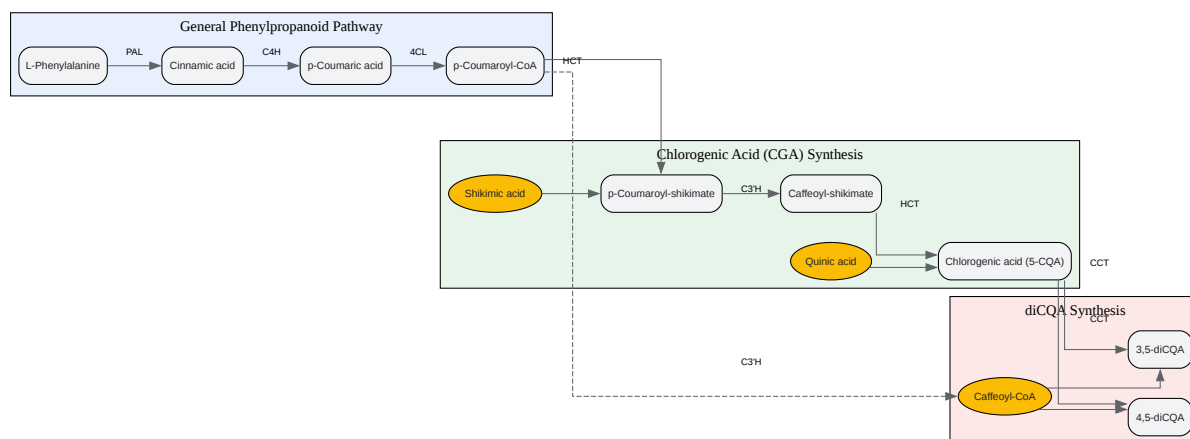
This sequence of reactions highlights the dual functionality of HCT in both producing the intermediate for hydroxylation and in the final formation of CGA.

Stage 3: The Final Acylation - Formation of Dicafeoylquinic Acids

The final and defining step in diCQA biosynthesis is the addition of a second caffeoyl group to chlorogenic acid. This reaction is catalyzed by a specific class of acyltransferases.

- **Chlorogenate:Caffeoyl-CoA/Chlorogenate Caffeoyltransferase (CCT):** These enzymes utilize caffeoyl-CoA as the acyl donor and chlorogenic acid (CGA) as the acyl acceptor. Depending on the specific isomerase, the second caffeoyl group is attached to the 3, 4, or 1 position of the quinic acid moiety of CGA, leading to the formation of 3,5-diCQA, 4,5-diCQA, or 1,5-diCQA respectively. For example, a hydroxycinnamoyl-CoA:caffeoylquinic acid hydroxycinnamoyltransferase has been identified in artichoke that can produce dicafeoylquinic acids.

The overall biosynthetic pathway is illustrated in the diagram below.



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Caption: Biosynthetic pathway of dicaffeoylquinic acids from L-phenylalanine.

Regulation of the DiCQA Biosynthetic Pathway

The production of diCQAs is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation allows plants to modulate the synthesis of these compounds in response to various developmental and environmental cues.

- **Transcriptional Regulation:** The expression of genes encoding key enzymes in the pathway, such as PAL, C4H, 4CL, HCT, and C3'H, is often coordinately regulated by transcription

factors. For instance, MYB and bHLH transcription factors are known to be involved in activating the expression of phenylpropanoid pathway genes in response to stimuli like UV light, wounding, and pathogen attack.

- **Metabolic Channeling:** There is evidence for the formation of multi-enzyme complexes, or "metabolons," that channel intermediates through the pathway. This metabolic channeling enhances catalytic efficiency and prevents the diffusion of reactive intermediates. For example, PAL, C4H, and 4CL are thought to be associated with the endoplasmic reticulum membrane, facilitating the flow of substrates.
- **Feedback Inhibition:** The activity of key enzymes can be allosterically regulated by downstream products. While specific examples for diCQA are still being elucidated, feedback inhibition is a common regulatory mechanism in branched metabolic pathways to maintain homeostasis.

Experimental Methodologies for Studying DiCQA Biosynthesis

A multi-faceted approach is required to fully characterize the diCQA biosynthetic pathway in a given plant species. This typically involves a combination of metabolite analysis, enzyme assays, and molecular biology techniques.

Metabolite Profiling and Quantification

The first step is often to identify and quantify the diCQA isomers and their precursors in plant tissues.

Protocol: LC-MS/MS Analysis of Caffeoylquinic Acids

- **Sample Preparation:**
 - Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
 - Extract metabolites with 80% methanol containing an internal standard (e.g., umbelliferone) at 4°C with shaking.
 - Centrifuge to pellet debris and filter the supernatant through a 0.22 µm filter.

- Chromatographic Separation:
 - Use a C18 reverse-phase HPLC column.
 - Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
- Mass Spectrometry Detection:
 - Use an electrospray ionization (ESI) source in negative ion mode.
 - Perform full scan analysis to identify parent ions of CQAs and diCQAs (e.g., m/z 353 for CGA, m/z 515 for diCQAs).
 - Use tandem MS (MS/MS) to generate characteristic fragmentation patterns for structural confirmation. Key fragments for diCQAs include m/z 353 (loss of a caffeoyl group) and m/z 191 (quinic acid).
- Quantification:
 - Generate standard curves for authentic standards of CGA and available diCQA isomers.
 - Quantify endogenous levels based on peak areas relative to the standard curves and normalized to the internal standard and sample weight.

In Vitro Enzyme Assays

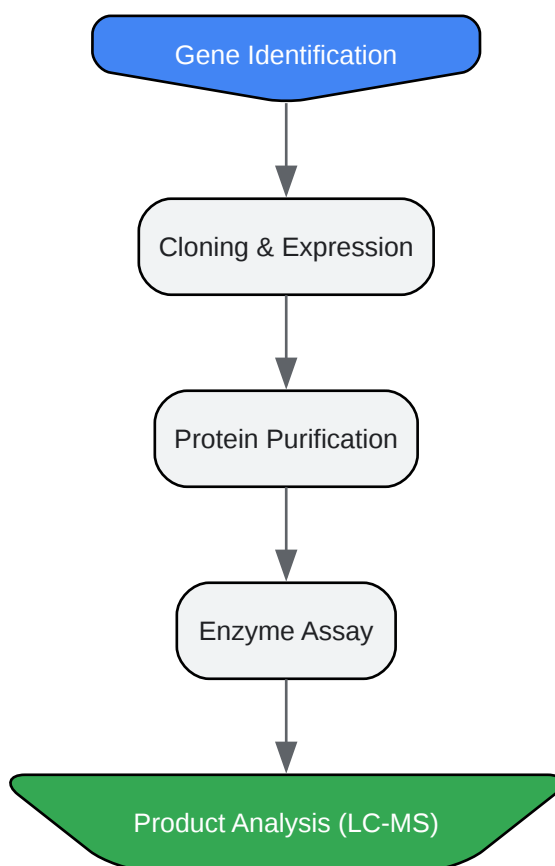
To confirm the function of candidate enzymes, in vitro assays with recombinant proteins are essential.

Protocol: HCT/CCT Acyltransferase Activity Assay

- Recombinant Protein Expression:
 - Clone the candidate gene into an expression vector (e.g., pET vector for *E. coli*).

- Express the protein in E. coli (e.g., BL21(DE3) strain) and purify using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Assay Reaction:
 - Prepare a reaction mixture containing:
 - 100 mM potassium phosphate buffer (pH 7.0)
 - 1-5 µg of purified recombinant enzyme
 - Acyl donor: 0.5 mM caffeoyl-CoA (for CCT) or p-coumaroyl-CoA (for HCT)
 - Acyl acceptor: 1 mM chlorogenic acid (for CCT) or quinic acid/shikimic acid (for HCT)
 - Incubate at 30°C for 30-60 minutes.
 - Stop the reaction by adding an equal volume of 10% trichloroacetic acid or by flash freezing.
- Product Analysis:
 - Analyze the reaction products by LC-MS/MS as described in section 4.1.
 - The formation of the expected product (e.g., diCQA for CCT, p-coumaroyl-quinic acid for HCT) confirms enzyme activity.

The general workflow for enzyme characterization is depicted below.



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Caption: Experimental workflow for enzyme function characterization.

In Vivo Gene Function Analysis

To validate the role of a gene in diCQA biosynthesis within the plant, gene silencing or overexpression studies are performed.

- **Virus-Induced Gene Silencing (VIGS):** A rapid method for transiently silencing a target gene in plants. A fragment of the target gene is cloned into a viral vector, which is then used to infect the plant. The plant's RNA interference machinery recognizes the viral RNA and degrades the endogenous mRNA of the target gene, leading to a knockdown phenotype.
- **Stable Transformation (e.g., Agrobacterium-mediated):** For stable knockdown (using RNAi or CRISPR-Cas9) or overexpression lines. This provides a more robust system for studying the long-term effects of gene manipulation on the plant's metabolism.

In both cases, the resulting transgenic plants are analyzed for changes in their diCQA profiles using the LC-MS/MS methods described above. A significant reduction in diCQA levels in silenced lines or an increase in overexpression lines provides strong evidence for the gene's *in vivo* function.

Quantitative Data Summary

The following table summarizes typical concentrations of key precursors and products in a high-producing plant tissue, such as young leaves of *Lonicera japonica*. These values can vary significantly based on species, tissue type, developmental stage, and environmental conditions.

Metabolite	Typical Concentration Range (µg/g FW)	Key Enzyme(s) for Synthesis
p-Coumaric acid	10 - 50	PAL, C4H
Caffeic acid	20 - 100	C3'H
Chlorogenic acid (5-CQA)	1000 - 5000	HCT, C3'H
3,5-diCQA	500 - 2000	CCT
4,5-diCQA	200 - 1000	CCT

Conclusion and Future Perspectives

The biosynthetic pathway of dicaffeoylquinic acids is a well-defined extension of the phenylpropanoid pathway, culminating in the acylation of chlorogenic acid by specific caffeoyltransferases. While the core pathway is largely understood, significant questions remain regarding the precise regulatory networks that control the flux towards specific diCQA isomers. Future research will likely focus on:

- Identifying and characterizing novel acyltransferases responsible for the synthesis of less common diCQA isomers.
- Elucidating the transcriptional regulatory networks that control the expression of diCQA biosynthetic genes in response to various stimuli.

- Metabolic engineering efforts in both plants and microbial systems to enhance the production of specific diCQA isomers for pharmaceutical applications.

This guide provides a foundational understanding of diCQA biosynthesis and the experimental tools available for its study. A continued exploration of this pathway will be crucial for unlocking the full therapeutic and commercial potential of these valuable plant-specialized metabolites.

References

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- To cite this document: BenchChem. [Biosynthetic pathway of dicaffeoylquinic acids in plants]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13146026#biosynthetic-pathway-of-dicaffeoylquinic-acids-in-plants]

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